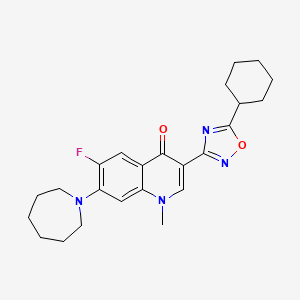
7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone class of molecules. This compound is characterized by its complex structure, which includes an azepane ring, a cyclohexyl-substituted oxadiazole ring, and a fluorinated quinolone core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between an appropriate aniline derivative and a β-ketoester, followed by cyclization and fluorination steps.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative, followed by substitution with a cyclohexyl group.
Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction involving an appropriate azepane derivative and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and azepane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolone derivatives.
Substitution: Various substituted quinolone derivatives, depending on the reagents used.
科学的研究の応用
7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
7-(Piperidin-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Similar structure but with a piperidine ring instead of an azepane ring.
7-(Morpholin-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
The uniqueness of 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azepane ring, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
7-(azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c1-28-15-18(23-26-24(31-27-23)16-9-5-4-6-10-16)22(30)17-13-19(25)21(14-20(17)28)29-11-7-2-3-8-12-29/h13-16H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKWNXBYQTNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C4=NOC(=N4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














